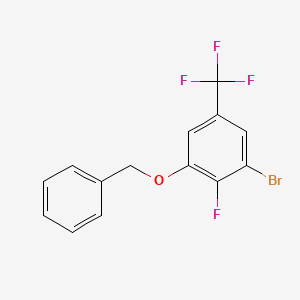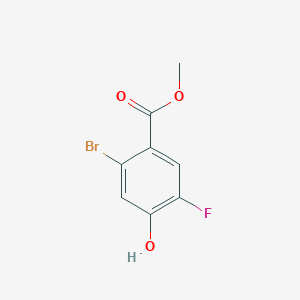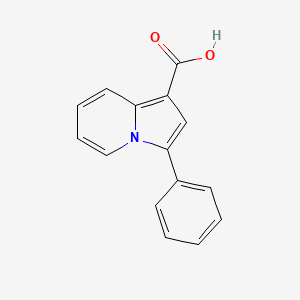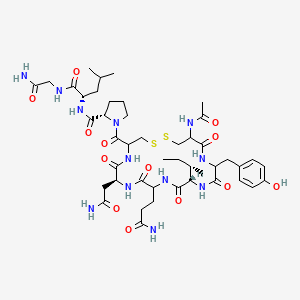
1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are a class of compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This specific compound is notable for its three methyl groups and an aldehyde functional group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
In industrial settings, the synthesis of imidazoles often employs multicomponent reactions. For instance, a one-pot, four-component synthesis can be used, involving a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . This method is efficient and yields high amounts of the desired product.
化学反应分析
Types of Reactions
1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) under acidic conditions.
Major Products Formed
Oxidation: 1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid.
Reduction: 1,2,5-Trimethyl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazoles depending on the electrophile used.
科学研究应用
1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents, including antifungal and anticancer drugs.
Industry: It is used in the production of dyes, agrochemicals, and other functional materials
作用机制
The mechanism of action of 1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry .
相似化合物的比较
Similar Compounds
1,2,4,5-Tetramethylimidazole: Similar in structure but lacks the aldehyde group.
1,2,4-Trisubstituted imidazoles: These compounds have different substitution patterns on the imidazole ring.
Uniqueness
1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This combination of functional groups makes it particularly versatile in synthetic applications and biochemical studies .
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
1,2,5-trimethylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C7H10N2O/c1-5-7(4-10)8-6(2)9(5)3/h4H,1-3H3 |
InChI 键 |
UNAYMFSMRDJDGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N1C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Potassium (3-oxabicyclo[3.1.0]hexan-1-YL)trifluoroborate](/img/structure/B14029241.png)

![tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate](/img/structure/B14029263.png)



![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL](/img/structure/B14029282.png)


![2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine](/img/structure/B14029296.png)



